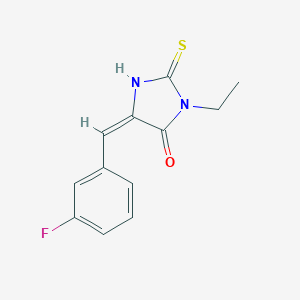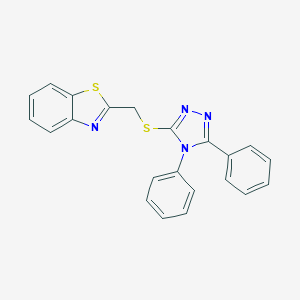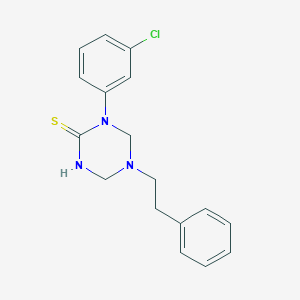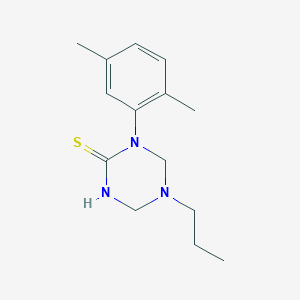![molecular formula C33H32N2O5 B282683 Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B282683.png)
Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and physiological effects:
Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. It has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-microbial properties against various bacteria and fungi.
实验室实验的优点和局限性
One of the advantages of using Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of action of various diseases and to develop new drugs for the treatment of these diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for the study of Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate. One direction is to further investigate its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments. Another direction is to investigate its potential as an anti-diabetic agent. Studies have shown that it can improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes. Additionally, further studies can be conducted to investigate its potential as a neuroprotective agent and to develop new drugs for the treatment of neurodegenerative diseases.
合成方法
The synthesis of Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate involves a multi-step process. The first step involves the synthesis of 3-(3,5-dimethylphenyl)-2-aminopropanoic acid, which is then reacted with ethyl 2-bromoacetate to form ethyl 2-(3-(3,5-dimethylphenyl)-2-oxopropylamino)acetate. This compound is then reacted with 2-hydroxy-5-(2-methoxyphenyl)benzoic acid to form the final product, Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate.
科学研究应用
Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate has been found to exhibit various therapeutic properties, making it a promising candidate for drug development. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to exhibit potential as an anti-diabetic agent and a neuroprotective agent.
属性
分子式 |
C33H32N2O5 |
|---|---|
分子量 |
536.6 g/mol |
IUPAC 名称 |
ethyl 2-[[5-[3-(3,5-dimethylphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]benzoate |
InChI |
InChI=1S/C33H32N2O5/c1-5-39-33(37)27-11-7-9-13-30(27)40-20-24-19-23(14-15-29(24)38-4)31-34-28-12-8-6-10-26(28)32(36)35(31)25-17-21(2)16-22(3)18-25/h6-19,31,34H,5,20H2,1-4H3 |
InChI 键 |
RVNKYOCHXXSWNL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)C)C)OC |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B282604.png)

![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)





![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)